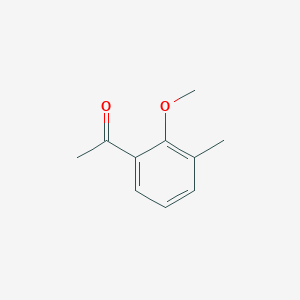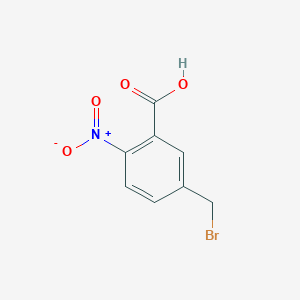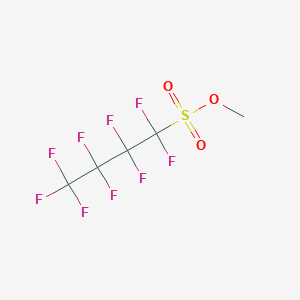![molecular formula C27H20Cl2F3N2O3PS B3031776 1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea CAS No. 680214-53-3](/img/structure/B3031776.png)
1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea
Overview
Description
1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C27H20Cl2F3N2O3PS and its molecular weight is 611.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hereditary Angioedema (HAE) Treatment
Berotralstat has gained prominence as a potential treatment for hereditary angioedema (HAE) . HAE is a rare genetic disorder characterized by recurrent episodes of localized swelling in various body parts, including the skin, gastrointestinal tract, and upper airway. By inhibiting plasma kallikrein, berotralstat helps prevent excessive bradykinin production, which is responsible for the swelling associated with HAE .
Anti-Inflammatory Properties
The compound’s unique structure, which includes a trifluoromethyl (CF₃) group, contributes to its anti-inflammatory effects. Researchers have explored berotralstat’s potential in managing inflammatory conditions, such as arthritis and autoimmune diseases. Its ability to modulate immune responses makes it an interesting candidate for further investigation .
Indole Derivatives and Pharmacological Activity
Berotralstat contains an indole moiety, which is a versatile building block in medicinal chemistry. Indole derivatives exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While berotralstat’s indole portion contributes to its overall pharmacological profile, further studies are needed to fully elucidate its specific mechanisms .
Catalysis and Organic Synthesis
Fluorine-containing compounds, including berotralstat, play a crucial role in catalysis and organic synthesis. The trifluoromethyl group enhances the reactivity of molecules, making them valuable in creating complex chemical structures. Researchers have explored berotralstat’s potential as a catalyst or reagent in various synthetic pathways .
Drug Design and Optimization
Understanding the pharmacophores within berotralstat can guide drug design and optimization. By analyzing its interactions with biological targets, researchers can modify the compound to enhance efficacy, reduce side effects, or improve bioavailability. Berotralstat’s unique features may inspire the development of novel drugs .
Fluorine Chemistry and Beyond
Berotralstat exemplifies the significance of fluorine chemistry. Fluorine-containing compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. Investigating berotralstat’s behavior sheds light on the broader impact of fluorine substitution in organic molecules .
properties
IUPAC Name |
1-[(3-chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2F3N2O3PS/c28-20-9-7-8-18(16-20)25(34-26(39)33-24-17-19(27(30,31)32)14-15-23(24)29)38(35,36-21-10-3-1-4-11-21)37-22-12-5-2-6-13-22/h1-17,25H,(H2,33,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRFOKITFYDAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC(=CC=C2)Cl)NC(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2F3N2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381773 | |
| Record name | AG-G-59017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea | |
CAS RN |
680214-53-3 | |
| Record name | AG-G-59017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



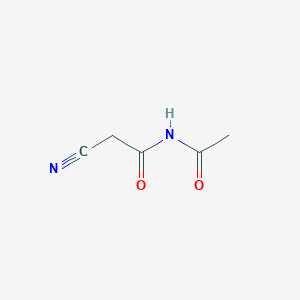
![3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B3031697.png)

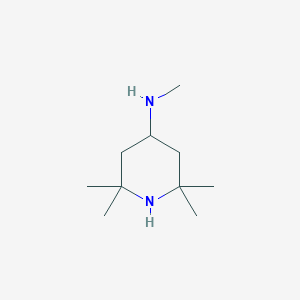


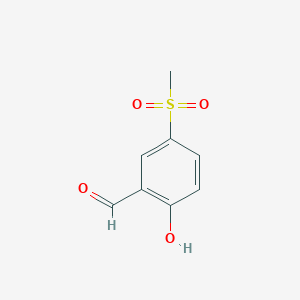

![2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B3031708.png)
